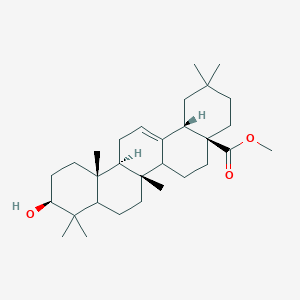

Methyl 3beta-hydroxyolean-12-en-28-oate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 3β-hydroxyoléan-12-ène-28-oate de méthyle est un composé triterpénoïde pentacyclique dérivé de l'acide oléanolique. Il est connu pour ses diverses activités biologiques et se retrouve fréquemment dans diverses plantes, notamment les fruits d'olivier. Ce composé a suscité un intérêt considérable en raison de ses applications thérapeutiques potentielles et de son rôle dans diverses voies biochimiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : Le 3β-hydroxyoléan-12-ène-28-oate de méthyle peut être synthétisé à partir de l'acide oléanolique par estérification. Le processus implique la réaction de l'acide oléanolique avec du méthanol en présence d'un catalyseur acide, tel que l'acide sulfurique, sous reflux. La réaction se déroule généralement comme suit : [ \text{Acide oléanolique} + \text{Méthanol} \xrightarrow{\text{H}2\text{SO}_4} \text{3β-Hydroxyoléan-12-ène-28-oate de méthyle} + \text{Eau} ]

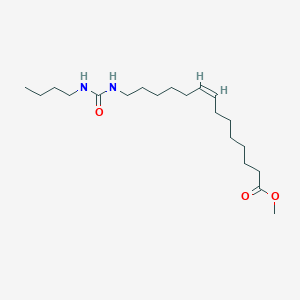

Méthodes de production industrielle : La production industrielle du 3β-hydroxyoléan-12-ène-28-oate de méthyle implique l'extraction de l'acide oléanolique à partir de sources végétales, suivie de sa modification chimique. Le processus d'extraction comprend l'extraction par solvant, la purification et la cristallisation. L'estérification qui suit est réalisée dans des réacteurs à grande échelle avec des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés {_svg_2}.

Types de réactions :

Oxydation : Le 3β-hydroxyoléan-12-ène-28-oate de méthyle peut subir des réactions d'oxydation pour former divers dérivés oxydés. Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : La réduction de ce composé peut conduire à la formation de triterpénoïdes réduits. Le borohydrure de sodium est souvent utilisé comme agent réducteur.

Substitution : Le groupe hydroxyle en position 3β peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactifs et conditions courants :

Oxydation : Permanganate de potassium en milieu acide.

Réduction : Borohydrure de sodium dans le méthanol.

Substitution : Nucléophiles tels que les halogénures ou les amines en présence d'une base.

Principaux produits :

Oxydation : Triterpénoïdes oxydés.

Réduction : Triterpénoïdes réduits.

Substitution : Dérivés de triterpénoïdes substitués.

4. Applications de la recherche scientifique

Chimie : Utilisé comme précurseur pour la synthèse d'autres triterpénoïdes bioactifs.

Biologie : Etudié pour son rôle dans la modulation des voies biochimiques et des processus cellulaires.

Médecine : Présente des propriétés anti-inflammatoires, anti-cancéreuses et hépatoprotectrices. Il est étudié comme agent thérapeutique potentiel pour diverses maladies.

Industrie : Utilisé dans la formulation de cosmétiques et de nutraceutiques en raison de ses propriétés antioxydantes.

5. Mécanisme d'action

Le mécanisme d'action du 3β-hydroxyoléan-12-ène-28-oate de méthyle implique son interaction avec diverses cibles moléculaires et voies. Il a été démontré qu'il inhibait la protéine tyrosine phosphatase 1B (PTP1B), qui joue un rôle dans la signalisation de l'insuline et la régulation métabolique. De plus, il module l'activité du facteur nucléaire kappa B (NF-κB), un régulateur clé de l'inflammation et de la réponse immunitaire .

Composés similaires :

Acide oléanolique : Le composé parent à partir duquel le 3β-hydroxyoléan-12-ène-28-oate de méthyle est dérivé.

Acide ursolique : Un autre triterpénoïde pentacyclique ayant des activités biologiques similaires.

Acide bétulique : Connu pour ses propriétés anticancéreuses.

Unicité : Le 3β-hydroxyoléan-12-ène-28-oate de méthyle est unique en raison de sa structure estérifiée spécifique, qui améliore sa biodisponibilité et sa stabilité par rapport à son composé parent, l'acide oléanolique. Cette modification confère également des activités biologiques distinctes, ce qui en fait un composé précieux pour des applications thérapeutiques .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for the synthesis of other bioactive triterpenoids.

Biology: Investigated for its role in modulating biochemical pathways and cellular processes.

Medicine: Exhibits anti-inflammatory, anti-cancer, and hepatoprotective properties. It is being explored as a potential therapeutic agent for various diseases.

Industry: Utilized in the formulation of cosmetics and nutraceuticals due to its antioxidant properties.

Mécanisme D'action

The mechanism of action of methyl 3beta-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways. It has been shown to inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and metabolic regulation. Additionally, it modulates the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation and immune response .

Comparaison Avec Des Composés Similaires

Oleanolic Acid: The parent compound from which methyl 3beta-hydroxyolean-12-en-28-oate is derived.

Ursolic Acid: Another pentacyclic triterpenoid with similar biological activities.

Betulinic Acid: Known for its anti-cancer properties.

Uniqueness: this compound is unique due to its specific esterified structure, which enhances its bioavailability and stability compared to its parent compound, oleanolic acid. This modification also imparts distinct biological activities, making it a valuable compound for therapeutic applications .

Propriétés

Formule moléculaire |

C30H48O3 |

|---|---|

Poids moléculaire |

456.7 g/mol |

Nom IUPAC |

methyl (4aR,6aS,6bR,10S,12aR,14bS)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylate |

InChI |

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h8,20-24,31H,9-18H2,1-7H3/t20?,21-,22?,23-,24-,28-,29-,30+/m0/s1 |

Clé InChI |

QQTTYKDXVIONSQ-HHKCSUCSSA-N |

SMILES isomérique |

C[C@@]12CCC3[C@@]([C@H]1CC=C4C2CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)OC)(CC[C@@H](C3(C)C)O)C |

SMILES canonique |

CC1(CCC2(CCC3C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C(=O)OC)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] N-ethylcarbamate](/img/structure/B10850345.png)

![(1R,9R,10R)-17-(cyclobutylmethyl)-4-[(10-{[(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-trien-4-yl]oxy}decyl)oxy]-17-azatetracyclo[7.5.3.0^{1,10}.0^{2,7}]heptadeca-2(7),3,5-triene](/img/structure/B10850353.png)

![10-Amino-9-bromo-2-aza-7-azoniatricyclo[6.3.1.04,12]dodeca-1(11),2,4(12),7,9-pentaen-11-ol](/img/structure/B10850390.png)

![Bis[17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl] but-2-enedioate](/img/structure/B10850402.png)

![3-[2-(Azacycloundec-6-en-1-yl)-ethyl]-5H-pyrido[4,3-b]indole](/img/structure/B10850422.png)